molecular formula C29H35F2N3OS B12787772 alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol CAS No. 143759-77-7

alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol

Cat. No.: B12787772
CAS No.: 143759-77-7
M. Wt: 511.7 g/mol
InChI Key: FHQNNWOVEAQFGB-UHFFFAOYSA-N
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Description

Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a thioether linkage, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol typically involves multiple steps, including the formation of the thioether linkage and the incorporation of the piperazine ring. Common synthetic routes may involve:

    Formation of the Thioether Linkage: This step often involves the reaction of a thiol with a suitable electrophile, such as a halide or a sulfonate ester, under basic conditions.

    Incorporation of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile and reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonate esters.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Beta-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
  • Gamma-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol

Uniqueness

Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the thioether linkage and the specific arrangement of the piperazine ring.

Properties

CAS No.

143759-77-7

Molecular Formula

C29H35F2N3OS

Molecular Weight

511.7 g/mol

IUPAC Name

1-(4-aminophenyl)sulfanyl-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C29H35F2N3OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21,32H2

InChI Key

FHQNNWOVEAQFGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)N)O

Origin of Product

United States

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